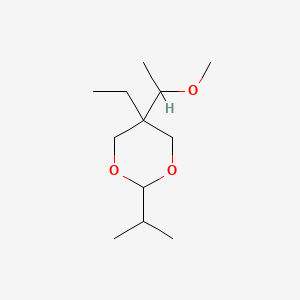

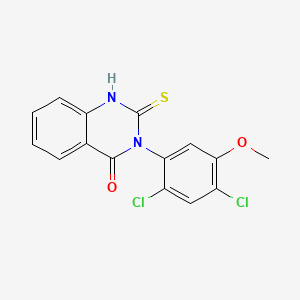

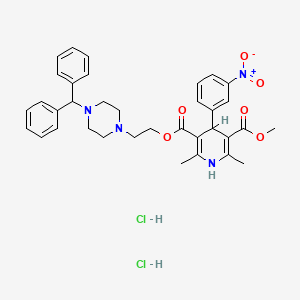

![molecular formula C19H19F4N3O B1676088 6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide CAS No. 1033836-12-2](/img/structure/B1676088.png)

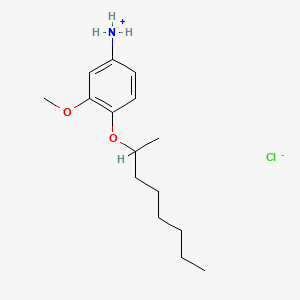

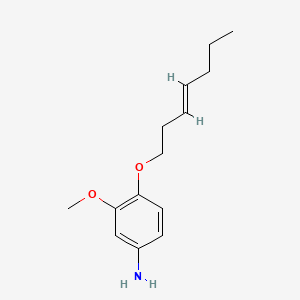

6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide

Overview

Description

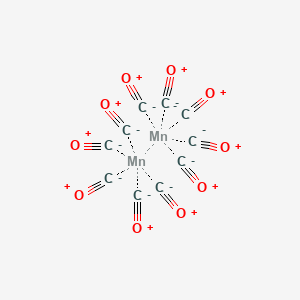

Prostaglandin D2 is synthesized by PGD synthase (hematopoietic-type) (H-PGDS) in mast cells and is released in large quantities during allergic and asthmatic anaphylaxis. Thus, H-PGDS is an important target for the development of inhibitors for therapeutic use against these diseases. H-PGDS inhibitor I selectively blocks HPGDS (IC50s = 0.7 and 32 nM in enzyme and cellular assays, respectively) with little activity against the related human enzymes L-PGDS, mPGES, COX-1, COX-2, and 5-LOX. It is orally bioavailable and has been shown to dampen airway hyper-responsiveness in a model of antigen-induced airway response in allergic sheep.

MDK36122, also known as H-PGDS Inhibitor I, is a Prostaglandin D Synthase (hematopoietic-type) Inhibitor. MDK36122 has no code name, and has CAS#1033836-12-2. The last 5-digit was used for name for easy communication. MDK36122 selectively blocks HPGDS (IC50s = 0.7 and 32 nM in enzyme and cellular assays, respectively) with little activity against the related human enzymes L-PGDS, mPGES, COX-1, COX-2, and 5-LOX.

Scientific Research Applications

HPGDS Inhibitor 1: Scientific Research Applications: HPGDS inhibitor 1, also known by its chemical name 6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide or its alternative names MDK36122 or HPGDS-inhibitor-1 or 6-(3-fluorophenyl)-N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)nicotinamide, is a compound with several potential applications in scientific research. Below are some of the unique applications based on the current literature:

Anti-inflammatory and Immunomodulatory Activities

HPGDS inhibitor 1 is known to decrease the release of prostaglandin D2 (PGD2) by inhibiting hematopoietic prostaglandin D synthase (HPGDS). This action results in anti-inflammatory and immunomodulatory activities, making it a potential therapeutic option for conditions involving immune and inflammation responses .

Anti-allergic Effects

Due to its ability to modulate PGD2 release, HPGDS inhibitor 1 also displays anti-allergic properties. It has been shown to decrease antigen-induced allergic responses in animal models .

Potential Therapeutic Option for Asthma and COPD

Research has suggested that HPGDS inhibitors like HPGDS inhibitor 1 could be used as a therapeutic option in allergic inflammation, asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases .

Enzyme and Cellular Assay Potency

HPGDS inhibitor 1 has demonstrated potent effects in enzyme assay and cellular assay with IC50 values of 0.7nM and 32nM, respectively. Its potency is consistent across purified HPGDS from various species .

Mechanism of Action

Target of Action

HPGDS inhibitor 1 is a potent, selective, and orally active inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the conversion of PGH2 to PGD2 , a prostaglandin involved in various physiological processes including inflammation and allergic reactions .

Mode of Action

HPGDS inhibitor 1 interacts with its target, HPGDS, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of PGH2 to PGD2, thereby controlling the level of PGD2 in the body .

Biochemical Pathways

The primary biochemical pathway affected by HPGDS inhibitor 1 is the arachidonic acid/COX pathway . By inhibiting HPGDS, the compound prevents the conversion of PGH2 to PGD2, disrupting the normal flow of this pathway . This can have downstream effects on various physiological processes, including inflammation and allergic reactions .

Result of Action

The primary result of HPGDS inhibitor 1’s action is the reduction of PGD2 levels in the body . This can lead to a decrease in inflammation and allergic reactions, as PGD2 plays a significant role in these processes . For example, HPGDS inhibitor 1 has been shown to control the decline in motor function in Duchenne muscular dystrophy (DMD) patients by inhibiting HPGDS, which exacerbates the inflammatory response in DMD patients’ muscles .

Action Environment

The efficacy and stability of HPGDS inhibitor 1 can be influenced by various environmental factors. For instance, the presence of other molecules in the body that can bind to HPGDS could potentially affect the inhibitor’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.

properties

IUPAC Name |

6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUCBGGXXIUBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.